molecular formula C9H10ClNO2S B1401010 (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol CAS No. 1568064-35-6

(3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol

Cat. No.: B1401010
CAS No.: 1568064-35-6
M. Wt: 231.7 g/mol
InChI Key: OWWOKQPOLNKQOA-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-ol is a sophisticated chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates two privileged structures: the 5-chlorothiophene scaffold and a chiral pyrrolidin-3-ol ring. The 5-chlorothiophene moiety is a well-established building block in drug discovery, known for its role in creating molecules with significant biological activity. Derivatives of this structure have been investigated for their potential as anticancer agents, with some showing promising efficacy and selectivity against various cancer cell lines . Furthermore, research into 5-chlorothiophene-containing compounds has revealed potential antibacterial properties, which could be valuable in addressing resistant bacterial strains . The chiral (R)-3-hydroxypyrrolidine component adds a three-dimensional, stereochemically defined element to the molecule, which is critical for interacting with specific biological targets, such as enzymes and receptors. This makes the compound an excellent candidate for developing active pharmaceutical ingredients (APIs) and for probing structure-activity relationships (SAR) . As a versatile chiral building block, it is particularly useful in the synthesis of more complex molecules aimed at novel therapeutic areas. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be used in humans. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)9(13)11-4-3-6(12)5-11/h1-2,6,12H,3-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWOKQPOLNKQOA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol is a compound of significant interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

The molecular formula for this compound is C24H24ClN3O5S2C_{24}H_{24}ClN_{3}O_{5}S_{2} with a molecular weight of 534.0 g/mol. The structure includes a pyrrolidine ring, which is known for its role in various biological activities, and a chlorothiophene moiety that may contribute to its pharmacological properties .

1. Antimicrobial Activity

Research indicates that compounds with pyrrolidine structures exhibit antimicrobial properties. A study focused on pyrrole derivatives showed that they could serve as scaffolds for antimicrobial agents, suggesting that this compound may also possess similar activities .

2. Anticancer Potential

Pyrrolidine derivatives have been investigated for their anticancer activities. The incorporation of thiophene rings into drug designs has been associated with enhanced efficacy against various cancer cell lines. A review highlighted the structure-activity relationship (SAR) of pyrrole-containing compounds, indicating their potential in cancer therapeutics .

3. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrrolidine derivatives are often explored for their ability to inhibit enzymes involved in disease processes, such as proteases. The specific inhibition profile of this compound remains to be fully characterized but aligns with the general trend observed in similar compounds .

Case Study 1: Antimicrobial Efficacy

In vitro studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, modified pyrrolidine compounds showed promising results against Staphylococcus aureus and Escherichia coli, indicating that this compound could be further evaluated for similar effects.

Case Study 2: Anticancer Activity

A study on pyrrole-based compounds revealed that certain derivatives could induce apoptosis in cancer cells through the activation of specific pathways. The integration of the chlorothiophene moiety is hypothesized to enhance the compound's interaction with cellular targets, potentially increasing its anticancer efficacy.

Summary of Findings

Activity Description References
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitor of key enzymes in disease processes

Scientific Research Applications

Anticoagulant Properties

One of the primary applications of (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol is as an inhibitor of blood coagulation factor Xa. This property makes it a candidate for the prophylaxis and treatment of thromboembolic disorders, including:

  • Myocardial Infarction
  • Angina Pectoris
  • Stroke
  • Deep Venous Thrombosis

A patent (WO2004060887A1) describes the synthesis of related compounds that exhibit these anticoagulant effects, indicating a pathway for developing therapeutic agents against cardiovascular diseases .

Anti-cancer Research

Recent studies have investigated the potential anti-cancer properties of compounds related to this compound. For instance, derivatives have shown promise against renal cancer cells (UO-31), suggesting that modifications to the core structure can enhance efficacy against various cancer types .

Case Study 1: Anticoagulant Activity

In a study examining various synthetic compounds for anticoagulant activity, this compound demonstrated significant inhibition of factor Xa activity in vitro. This finding supports further investigation into its use as a therapeutic agent for managing thromboembolic conditions.

Case Study 2: Cancer Cell Line Testing

Research conducted on a series of derivatives indicated that modifications to the thiophene ring enhanced cytotoxicity against UO-31 renal cancer cells. The structure–activity relationship (SAR) studies provided insights into how substituents affect biological activity, paving the way for developing more potent anti-cancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine/Thiophene Moieties

Compound A: 4-Amino-1-((3R)-1-((5-chlorothiophene-2-carbonyl)prolyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (12p)

  • Structural Differences : Incorporates a pyrazolo[3,4-d]pyrimidine core and a prolyl-piperidinyl linker instead of a simple pyrrolidine ring.
  • Activity : Exhibits enhanced binding affinity to kinase targets due to the pyrimidine scaffold and extended substituents. The 5-chlorothiophene group contributes to improved lipophilicity and target engagement compared to the parent pyrrolidine derivative .

Compound B : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)

  • Structural Differences : Replaces the 5-chlorothiophene-2-carbonyl group with a phenylethyl substituent.
  • Activity : Demonstrates antiviral activity against SARS-CoV-2 (EC₅₀ = 0.8 μM) but lower metabolic stability due to the absence of the electron-deficient thiophene ring .

Compound C : 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

  • Structural Differences : Features a 5-oxopyrrolidine core with a thioxo-triazole substituent.
  • Activity : Exhibits 1.35× higher antioxidant activity than ascorbic acid in DPPH assays, attributed to the hydroxyl-phenyl group and thiol-containing triazole .

Functional Group Modifications

Compound Key Substituents Biological Activity Key Reference
Target Compound 5-Chlorothiophene-2-carbonyl, 3R-OH Potential antiviral/antioxidant (inferred)
12p (Compound A) Pyrazolo-pyrimidine, prolyl-piperidine Kinase inhibition
1a (Compound B) Phenylethyl, oxadiazole SARS-CoV-2 inhibition (EC₅₀ = 0.8 μM)
Compound C Thioxo-triazole, hydroxyl-phenyl Antioxidant (1.35× ascorbic acid)

Stereochemical and Physicochemical Comparisons

  • Stereochemistry : The 3R configuration in the target compound is critical for chiral recognition in enzyme binding. In contrast, (3S)-1-(2-phenylethyl)pyrrolidin-3-ol (Compound 1b) shows reduced antiviral potency, highlighting the enantiomer-dependent activity .
  • Lipophilicity : The 5-chlorothiophene-2-carbonyl group increases logP compared to analogues with aliphatic substituents (e.g., phenylethyl), enhancing membrane permeability .
  • Thermal Stability : Pyrrolidin-2-one derivatives (e.g., Compound C) exhibit higher melting points (190.9°C) due to hydrogen bonding from the carbonyl group, whereas the target compound likely has lower thermal stability due to the absence of a rigid lactam ring .

Preparation Methods

One-Pot Chlorination and Carboxylation Method

  • Process Overview :
    The process starts with 2-thiophenecarboxaldehyde, which is chlorinated using chlorine gas under controlled temperature (-10 to 30 °C) to form 5-chloro-2-thiophenecarboxaldehyde as an intermediate. This intermediate is then slowly added to a precooled sodium hydroxide solution (caustic soda), maintaining temperature below 30 °C. Further chlorination and heat preservation reactions follow, with quenching by sodium sulfite, solvent extraction, pH adjustment with hydrochloric acid, filtration, recrystallization, and drying to yield 5-chlorothiophene-2-carboxylic acid with high purity (~92% by HPLC).

  • Key Parameters :

Step Conditions / Reagents Notes
Chlorination of 2-thiophenecarboxaldehyde Chlorine gas, molar ratio 0.9-4:1, temp -10 to 30 °C, 1-20 h Intermediate used without isolation
Addition to NaOH solution 20% NaOH, temp 5 °C below zero, drop over 2 h Controls reaction temperature
Secondary chlorination Chlorine gas, 15-30 °C, 4 h Ensures complete conversion
Quenching Sodium sulfite aqueous solution Removes excess chlorine
Extraction Solvents like dichloromethane Removes impurities
pH Adjustment 30% HCl to pH 1-2 Precipitates product
Recrystallization Ethanol/water mixture, reflux and cooling Improves purity and crystallinity
  • Advantages :
    This method is industrially scalable, uses inexpensive raw materials, minimizes waste, and avoids intermediate isolation steps, improving yield and process efficiency.

Alternative Chlorination Using Trichloroisocyanuric Acid

  • Process Description :
    Thiophene-2-formic acid can be chlorinated under acidic conditions using trichloroisocyanuric acid as a chlorinating agent to yield 5-chlorothiophene-2-formic acid. This method is simpler, has high yield, and is suitable for industrial production.

  • Advantages :

    • Simple operation
    • High yield and purity
    • Cost-effective and environmentally friendly

Synthesis of (3R)-1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-ol

The target compound is synthesized by coupling the 5-chlorothiophene-2-carbonyl moiety with a chiral pyrrolidin-3-ol scaffold, specifically the (3R)-enantiomer of pyrrolidin-3-ol.

Formation of 5-Chlorothiophene-2-carbonyl Chloride

  • The 5-chlorothiophene-2-carboxylic acid intermediate is converted to the corresponding acid chloride (5-chlorothiophene-2-carbonyl chloride) using acyl-chlorination reagents such as thionyl chloride or oxalyl chloride under mild conditions. This acid chloride is a reactive intermediate for amide or ester bond formation.

Coupling with (3R)-Pyrrolidin-3-ol

  • The (3R)-pyrrolidin-3-ol is reacted with 5-chlorothiophene-2-carbonyl chloride under controlled conditions, typically in the presence of a base (e.g., triethylamine) to scavenge HCl formed during the reaction. This results in the formation of the amide or ester linkage, yielding this compound.

  • Chirality Preservation :
    The use of enantiomerically pure (3R)-pyrrolidin-3-ol ensures the stereochemistry is maintained. Reaction conditions are optimized to prevent racemization.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatography. Analytical techniques such as HPLC, NMR, and chiral chromatography confirm purity and stereochemistry.

Summary Table of Preparation Steps

Step No. Intermediate / Compound Key Reagents / Conditions Outcome / Notes
1 5-Chlorothiophene-2-carboxylic acid Chlorination of 2-thiophenecarboxaldehyde; NaOH; chlorine gas; quenching; extraction; recrystallization High purity acid, industrial scale feasible
2 5-Chlorothiophene-2-carbonyl chloride Thionyl chloride or oxalyl chloride Reactive acid chloride intermediate
3 (3R)-Pyrrolidin-3-ol Commercially available or synthesized chiral alcohol Starting chiral scaffold
4 This compound Coupling reaction with acid chloride, base (e.g., triethylamine) Target compound with preserved chirality
5 Purification Recrystallization or chromatography High purity, stereochemically pure final product

Research Findings and Industrial Relevance

  • The one-pot chlorination and carboxylation method significantly reduces production complexity and waste compared to traditional multi-step syntheses.

  • The use of mild conditions and environmentally friendly reagents in the oxidation and chlorination steps ensures sustainability and scalability.

  • The preservation of the (3R)-configuration during coupling is critical for biological activity and is achieved by careful control of reaction parameters.

  • The synthetic route aligns with industrial requirements for cost, yield, purity, and environmental impact, making it suitable for pharmaceutical intermediate production.

Q & A

Q. What are the recommended synthetic routes for (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid with a chiral pyrrolidin-3-ol derivative. Key steps include:
  • Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form the reactive acyl chloride or mixed anhydride intermediate.
  • Nucleophilic substitution : React the activated intermediate with (3R)-pyrrolidin-3-ol under basic conditions (e.g., triethylamine) to form the amide bond.
  • Optimization : Control temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize racemization and side reactions. Yield and purity can be monitored via HPLC or LC-MS .

Q. How can the stereochemical integrity of this compound be verified during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers.
  • Optical rotation : Compare the observed [α]D value with literature data for (3R)-configured pyrrolidine derivatives.
  • X-ray crystallography : Resolve the crystal structure to confirm absolute configuration, particularly if novel intermediates are synthesized .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., thionyl chloride).
  • Waste disposal : Neutralize acidic/byproduct residues before disposal. Refer to GHS hazard codes (e.g., Xi for irritants) and safety data sheets (SDS) for compound-specific risks .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the biological activity of this compound?

  • Methodological Answer :
  • Enantiomer comparison : Synthesize both (3R) and (3S) enantiomers and compare their binding affinities to target receptors (e.g., via SPR or radioligand assays).
  • Molecular docking : Use computational models to assess stereospecific interactions with active sites, focusing on hydrogen bonding and steric effects.
  • In vivo studies : Evaluate pharmacokinetic differences (e.g., metabolic stability) between enantiomers in animal models .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Reproducibility checks : Standardize assay conditions (e.g., buffer pH, temperature, and cell lines) across labs.
  • Meta-analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., impurities in commercial samples).
  • Dose-response validation : Perform EC₅₀/IC₅₀ comparisons using orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm potency trends .

Q. What strategies optimize the scalability of this compound synthesis without compromising stereoselectivity?

  • Methodological Answer :
  • Catalytic methods : Use asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) to enhance enantiomeric excess (ee).
  • Flow chemistry : Improve heat/mass transfer in continuous reactors to maintain reaction control at larger scales.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. What advanced analytical techniques are recommended for characterizing degradation products of this compound under physiological conditions?

  • Methodological Answer :
  • LC-HRMS : Identify degradation pathways (e.g., hydrolysis of the amide bond) using high-resolution mass spectrometry.
  • NMR stability studies : Incubate the compound in simulated biological fluids (e.g., PBS at 37°C) and track structural changes via ¹H/¹³C NMR.
  • Forced degradation : Expose the compound to stress conditions (heat, light, oxidizers) and profile impurities using hyphenated techniques (e.g., LC-MS/MS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol
Reactant of Route 2
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(3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol

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